molecular formula C23H17N5O6 B12530845 2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine CAS No. 652154-83-1

2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine

Cat. No.: B12530845
CAS No.: 652154-83-1
M. Wt: 459.4 g/mol
InChI Key: JJPIESJZTYLZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with nitrophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-nitrophenol and phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with nitrophenyl and phenyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be further oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and nitrophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler compound with a single nitrophenyl group, used as a precursor in the synthesis of various chemicals.

    2,4,6-Trichloro-1,3,5-triazine: The starting material for the synthesis of 2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine.

    2-Methoxy-4-nitrophenyl isothiocyanate: A related compound with similar functional groups, used in organic synthesis.

Uniqueness

This compound is unique due to its combination of nitrophenyl and phenyl groups on a triazine core, which imparts distinct chemical and biological properties

Properties

CAS No.

652154-83-1

Molecular Formula

C23H17N5O6

Molecular Weight

459.4 g/mol

IUPAC Name

2,4-bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine

InChI

InChI=1S/C23H17N5O6/c29-27(30)19-10-6-16(7-11-19)14-33-22-24-21(18-4-2-1-3-5-18)25-23(26-22)34-15-17-8-12-20(13-9-17)28(31)32/h1-13H,14-15H2

InChI Key

JJPIESJZTYLZMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)OCC3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.